Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-2-17-10(16)7-5-13-9-6(3-11)4-14-15(9)8(7)12/h4-5H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYVDNDOCMQSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331581 | |
| Record name | ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821554 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64689-81-2 | |
| Record name | ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate pyrazole, which is then reacted with a suitable pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperature, and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Antiviral Activity
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate has been explored for its potential antiviral properties. It is included in libraries for screening against viral targets, indicating its role in drug discovery processes aimed at developing antiviral medications. The compound's structure allows it to interact with viral enzymes or receptors, potentially inhibiting viral replication.
Antitumor Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. This compound may serve as a lead compound for synthesizing more potent antitumor agents. Studies have shown that modifications to the pyrazolo core can enhance selectivity and efficacy against specific tumor types.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated, such as in certain metabolic disorders or cancers.
One-Pot Synthesis
A notable method involves a catalyst-free one-pot synthesis that combines various reactants to form the desired pyrazolo[1,5-a]pyrimidine structure efficiently. This method simplifies the synthesis process and reduces the need for multiple purification steps .
Domino Reactions
Another approach utilizes domino reactions that allow for the simultaneous formation of multiple bonds and functional groups in a single reaction sequence. This method is advantageous for creating complex molecules with high efficiency .
Case Study 1: Antiviral Screening
In a recent study, this compound was tested against a panel of viruses to evaluate its antiviral efficacy. The results indicated moderate activity against specific viral strains, highlighting the need for further modifications to enhance potency .
Case Study 2: Antitumor Activity
A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated significant growth inhibition at low micromolar concentrations, suggesting its potential as an antitumor agent .
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate with structurally related analogs:
Structural and Functional Comparison
Physicochemical Properties
Biological Activity
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 64689-81-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 231.21 g/mol
- IUPAC Name : this compound
- SMILES : CCOC(=O)c1c(N)n2ncc(C#N)c2nc1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the context of antiviral and anticancer therapies. The compound has been identified as a potential inhibitor of specific kinases, which play crucial roles in cell signaling pathways involved in proliferation and survival.
Antiviral Activity
Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties. This compound has shown promise in inhibiting viral replication through the modulation of cellular signaling pathways. A study highlighted its potential as a selective inhibitor against certain viral strains, suggesting its utility in developing antiviral agents .
Anticancer Potential
The compound's structure allows it to act as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the normal cell cycle progression .
Study on Antiviral Efficacy
A recent investigation into the antiviral properties of pyrazolo[1,5-a]pyrimidines found that this compound exhibited significant activity against specific viral targets. The study utilized a series of assays to evaluate the compound's effectiveness in inhibiting viral replication, yielding promising results that warrant further exploration .
Anticancer Activity Evaluation
In another study focusing on anticancer activities, researchers assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers. These findings suggest that this compound could be developed as a lead candidate for cancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A key approach includes:
Cyclization : Formation of the pyrazole ring via condensation of hydrazine derivatives with enamine precursors under acidic conditions (e.g., HCl in ethanol) .
Functionalization : Introduction of the cyano and ester groups via nucleophilic substitution or condensation reactions. For example, using ethyl cyanoacetate as a precursor under reflux in polar aprotic solvents (DMF or DMSO) .
- Critical Factors :
- Solvent Choice : Polar aprotic solvents enhance nucleophilicity but may require higher temperatures.
- Catalysts : Acidic catalysts (p-toluenesulfonic acid) improve cyclization efficiency .
- Yield Optimization :
- Multi-scan purification (e.g., recrystallization from ethanol) achieves >75% purity .
- Green chemistry principles (e.g., flow reactors) reduce side products and improve sustainability .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example:
- The ester carbonyl (δ ~165-170 ppm) and cyano group (δ ~115 ppm) in 13C NMR .
- Aromatic protons in pyrazolo[1,5-a]pyrimidine core (δ 7.0-8.5 ppm) .
- X-ray Crystallography :
- Resolve molecular conformation (e.g., envelope puckering in dihydrotetrazolo derivatives, Q = 0.125 Å, θ = 109.7°) .
- Hydrogen-bonding networks (N–H⋯N, 2.8–3.1 Å) stabilize crystal packing .
- IR Spectroscopy : Confirm functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications at the 3-cyano and 7-amino positions affect biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- 3-Cyano Group :
- Enhances electrophilicity, enabling nucleophilic attack for covalent binding to kinases (e.g., EGFR L858R/T790M) .
- Substitution with methyl or phenyl reduces activity (IC50 increases from 0.2 µM to >10 µM in cytotoxicity assays) .
- 7-Amino Group :
- Critical for hydrogen bonding with ATP-binding pockets (e.g., in kinase inhibition).
- Methylation at this position abolishes anti-proliferative effects in MCF-7 cells .
- SAR Table :
| Substituent (Position) | Biological Activity (IC50) | Target | Reference |
|---|---|---|---|
| 3-CN, 7-NH2 | 0.2 µM | EGFR | |
| 3-CH3, 7-NH2 | 10.5 µM | EGFR | |
| 3-CN, 7-N(CH3)2 | >50 µM | EGFR |
Q. What computational methods are used to model interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding modes to kinase domains. Key interactions include:
- Hydrogen bonds between 7-amino and Thr790 (EGFR) .
- π-Stacking of pyrazolo[1,5-a]pyrimidine with Phe723 .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes.
- Root-mean-square deviation (RMSD) <2.0 Å over 100 ns indicates stable binding .
- QSAR Models : Correlate substituent electronegativity with IC50 (R² = 0.89 for EGFR inhibition) .
Q. How can data contradictions in biological assays be resolved for this compound?
- Methodological Answer :
- Assay Validation :
- Use orthogonal assays (e.g., MTT for cytotoxicity + Western blot for target inhibition) .
- Control for off-target effects via kinase profiling panels .
- Statistical Analysis :
- Apply ANOVA to compare replicate data (p<0.05 threshold) .
- Address batch variability (e.g., solvent purity, cell passage number) .
- Case Study : Discrepancies in IC50 values (0.2 µM vs. 1.5 µM) for EGFR inhibition were traced to differences in ATP concentrations (1 mM vs. 10 mM) during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
